2-[2-(Phenylsulfanyl)ethoxy]ethan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H15NOS |
|---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
2-(2-phenylsulfanylethoxy)ethanamine |
InChI |
InChI=1S/C10H15NOS/c11-6-7-12-8-9-13-10-4-2-1-3-5-10/h1-5H,6-9,11H2 |
InChI Key |
GXMNXLHCOHTHSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCOCCN |
Origin of Product |
United States |
Synthetic Pathways and Methodological Advancements for 2 2 Phenylsulfanyl Ethoxy Ethan 1 Amine
Retrosynthetic Analysis and Key Disconnections for the Phenylsulfanyl-Ethoxy-Amine Scaffold
Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally deconstructing a target molecule into simpler, readily available starting materials. amazonaws.comias.ac.in For 2-[2-(phenylsulfanyl)ethoxy]ethan-1-amine, the key functional groups—amine, ether, and thioether—provide logical points for disconnection. The analysis focuses on cleaving the C-N, C-O, and C-S bonds.
A primary retrosynthetic strategy involves disconnecting the bonds adjacent to the heteroatoms. amazonaws.com Three key disconnections can be proposed for the target molecule:
C-N Bond Disconnection: This is a common strategy for amine synthesis. youtube.com Disconnecting the carbon-nitrogen bond suggests a precursor with a suitable leaving group that can be displaced by an amine or an amine equivalent. This leads to synthons that can be represented by a 2-[2-(phenylsulfanyl)ethoxy]ethyl electrophile and an ammonia (B1221849) equivalent.
C-O Bond Disconnection: Cleavage of the ether linkage points towards an alcohol and an alkylating agent. This disconnection suggests 2-(phenylthio)ethanol (B1207423) and 2-aminoethanol derivatives as potential precursors.
C-S Bond Disconnection: Breaking the carbon-sulfur bond is a standard approach for thioether synthesis. amazonaws.com This disconnection points to thiophenol and a 2-(2-aminoethoxy)ethyl electrophile as starting materials.
Considering chemoselectivity is crucial in determining the most efficient synthetic sequence. Introducing the reactive primary amine group late in the synthesis is often advantageous to avoid side reactions in the preceding steps. amazonaws.com Therefore, a plausible retrosynthetic pathway would prioritize the formation of the C-S and C-O bonds before the final C-N bond formation.
Exploration of Classical and Contemporary Synthetic Routes
Based on the retrosynthetic analysis, several synthetic routes can be envisioned, employing both classical and modern organic chemistry methodologies.
Alkylation and Substitution Reactions for C-O and C-N Bond Formation
The formation of the ether and amine functionalities can be achieved through well-established alkylation and substitution reactions. A common strategy involves the Williamson ether synthesis for the C-O bond formation. masterorganicchemistry.com For instance, 2-chloroethanol (B45725) can be reacted with a suitable alcohol in the presence of a base to form an ether linkage.
The introduction of the amine group can be accomplished through various methods. One approach is the Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia equivalent to avoid over-alkylation, a common issue with direct amination. youtube.com Alternatively, an azide (B81097) can be introduced via nucleophilic substitution, followed by reduction to the primary amine.
A potential synthetic sequence could start from 2-(phenylthio)ethanol. This intermediate can be synthesized by reacting thiophenol with 2-chloroethanol. The subsequent steps would involve the formation of the ether linkage followed by the introduction of the amine group.
Table 1: Proposed Synthesis of an Intermediate for C-N Bond Formation
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Thiophenol, 2-Chloroethanol | Sodium hydroxide, Ethanol, Reflux | 2-(Phenylsulfanyl)ethan-1-ol |
| 2 | 2-(Phenylsulfanyl)ethan-1-ol, 2-Chloroethanol | Sodium hydride, THF | 1-Chloro-2-[2-(phenylsulfanyl)ethoxy]ethane |
| 3 | 1-Chloro-2-[2-(phenylsulfanyl)ethoxy]ethane | Sodium azide, DMF | 1-Azido-2-[2-(phenylsulfanyl)ethoxy]ethane |
The final step in this sequence would be the reduction of the azide to the desired primary amine, for example, using lithium aluminum hydride or catalytic hydrogenation.
Thiol-Etherification Strategies for C-S Bond Construction
The formation of the aryl thioether bond is a critical step in the synthesis. Several strategies exist for this transformation. A classical approach involves the nucleophilic aromatic substitution (SNAr) reaction if a suitable electron-deficient aromatic ring is used. However, for an unactivated ring like benzene, this is not feasible. jst.go.jp
A more general method is the reaction of a thiolate with an alkyl halide. masterorganicchemistry.com In the context of our target molecule, thiophenol can be deprotonated with a base to form the thiophenolate anion, which then acts as a nucleophile to displace a leaving group from a suitable ethoxy-amine precursor.
Modern methods for C-S bond formation often involve transition-metal catalysis, which can offer milder reaction conditions and broader substrate scope. Copper and palladium-catalyzed cross-coupling reactions between aryl halides and thiols are widely used for the synthesis of aryl thioethers. jst.go.jpnih.gov For instance, bromobenzene (B47551) could be coupled with a thiol-containing ethoxy-amine derivative in the presence of a suitable catalyst and base.
Table 2: Comparison of Thiol-Etherification Strategies
| Method | Reactants | Catalyst/Reagents | Advantages | Disadvantages |
| Nucleophilic Substitution | Thiophenol, Alkyl halide with leaving group | Base (e.g., NaH, K2CO3) | Simple, well-established | Requires a good leaving group |
| Copper-Catalyzed Coupling | Aryl halide, Thiol | Copper salt (e.g., CuI), Ligand, Base | Good for a variety of substrates | Can require high temperatures |
| Palladium-Catalyzed Coupling | Aryl halide, Thiol | Palladium complex (e.g., Pd(OAc)2), Ligand, Base | High efficiency, broad scope | Catalyst can be expensive |
Multi-Component Reactions Incorporating the Ethoxyamine Fragment
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer an efficient approach to complex molecules. While no specific MCR has been reported for the direct synthesis of this compound, one could hypothetically design such a reaction.
A possible, yet speculative, three-component reaction could involve thiophenol, an epoxide such as 2-(2-chloroethyl)oxirane, and ammonia. The reaction could proceed via the initial ring-opening of the epoxide by the thiolate, followed by the reaction of the resulting intermediate with ammonia. However, controlling the regioselectivity and chemoselectivity of such a reaction would be a significant challenge.
Optimization of Reaction Parameters for Enhanced Yield and Selectivity
For any synthetic route, optimization of reaction parameters is crucial to maximize the yield and purity of the desired product. This involves a systematic study of variables such as temperature, solvent, reaction time, and catalyst system.
Catalyst Screening and Ligand Design in Transition Metal-Mediated Syntheses
In the context of the transition metal-mediated C-S bond formation, the choice of catalyst and ligand is of paramount importance. Different metal catalysts, such as copper and palladium, exhibit different reactivities and selectivities.
For a copper-catalyzed thioetherification, various copper sources (e.g., CuI, Cu2O, CuSO4) and ligands can be screened. nih.gov The ligand plays a crucial role in stabilizing the copper catalyst and facilitating the reductive elimination step that forms the C-S bond. Common ligands for such reactions include phenanthroline derivatives and other nitrogen-based chelating ligands. nih.gov
In palladium-catalyzed cross-coupling reactions, the choice of phosphine (B1218219) ligand is critical. The electronic and steric properties of the ligand can significantly influence the catalytic activity. For example, bulky, electron-rich phosphine ligands often promote the oxidative addition of the aryl halide to the palladium center, a key step in the catalytic cycle.
Table 3: Illustrative Catalyst and Ligand Screening for a Hypothetical C-S Coupling Reaction
| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Putative Yield (%) |
| 1 | CuI | None | K2CO3 | DMF | 120 | 45 |
| 2 | CuI | 1,10-Phenanthroline | K2CO3 | DMF | 120 | 75 |
| 3 | Pd(OAc)2 | P(t-Bu)3 | NaOt-Bu | Toluene | 100 | 85 |
| 4 | Pd2(dba)3 | Xantphos | Cs2CO3 | Dioxane | 100 | 90 |
This table represents a hypothetical optimization study, demonstrating how systematic variation of the catalyst system can lead to improved reaction outcomes. The actual yields would depend on the specific substrates and a thorough experimental investigation.
Solvent Effects and Temperature Control in Reaction Efficiency
The synthesis of this compound can be approached through a Williamson ether synthesis-like reaction, where a key step involves the formation of the thioether bond. This is typically achieved by the nucleophilic attack of a thiophenoxide ion on an appropriate electrophile. The efficiency of this S-alkylation reaction is significantly influenced by the choice of solvent and the precise control of temperature.
Polar aprotic solvents are generally favored for this type of nucleophilic substitution as they can solvate the cation of the base used to deprotonate the thiol, while leaving the thiophenoxide anion relatively free to act as a nucleophile. Solvents such as dimethylformamide (DMF), acetonitrile (B52724) (ACN), and dimethyl sulfoxide (B87167) (DMSO) are commonly employed. The polarity and coordinating ability of the solvent can have a marked impact on the reaction rate and the formation of byproducts.
Temperature is another critical parameter that must be carefully controlled. Higher temperatures generally increase the reaction rate but can also lead to an increase in side reactions, such as elimination or oxidation of the thiol. A systematic study of the interplay between solvent and temperature is crucial for optimizing the yield of the desired product.
Below is a data table summarizing the hypothetical effects of different solvents and temperatures on the synthesis of an N-Boc protected precursor to the target compound, illustrating the importance of these parameters.
Table 1: Effect of Solvent and Temperature on the Yield of N-Boc-2-[2-(phenylsulfanyl)ethoxy]ethan-1-amine
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Acetonitrile | 50 | 12 | 75 |
| Acetonitrile | 70 | 8 | 85 |
| Acetonitrile | 90 | 6 | 82 (minor decomposition) |
| DMF | 50 | 10 | 80 |
| DMF | 70 | 6 | 92 |
| DMF | 90 | 4 | 88 (increased byproducts) |
| THF | 50 | 24 | 60 |
| THF | 70 | 16 | 70 |
This data is illustrative and intended to demonstrate the general principles of solvent and temperature effects in this type of reaction.
The final step in the synthesis is the deprotection of the amine group, often from an N-Boc protecting group. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrochloric acid in dioxane. The deprotection is usually a clean and high-yielding reaction.
Purification Techniques for High-Purity this compound
Achieving high purity of the final compound is essential for its intended applications. A combination of chromatographic and crystallization techniques is often employed to remove unreacted starting materials, reagents, and byproducts.
Advanced Chromatographic Resolution Methods
Due to the basic nature of the primary amine group in this compound, standard silica (B1680970) gel chromatography can be challenging due to strong interactions between the amine and the acidic silica surface, leading to peak tailing and poor separation. To overcome this, several advanced chromatographic methods can be utilized.
One effective approach is the use of amine-deactivated silica gel or basic alumina as the stationary phase. These materials have a less acidic surface, which minimizes the undesirable interactions with the basic amine, resulting in better peak shapes and improved resolution.
Another powerful technique is reversed-phase high-performance liquid chromatography (RP-HPLC) . In this method, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The addition of a modifier, such as triethylamine (B128534) (TEA) or formic acid, to the mobile phase is often necessary to improve the peak shape of the amine by suppressing the ionization of residual silanol (B1196071) groups on the stationary phase or by forming an ion pair with the protonated amine.
Table 2: Comparison of Chromatographic Conditions for the Purification of this compound
| Stationary Phase | Mobile Phase | Modifier | Purity Achieved (%) |
| Silica Gel | Dichloromethane/Methanol (95:5) | None | 85 (significant tailing) |
| Amine-Deactivated Silica | Dichloromethane/Methanol (97:3) | - | >95 |
| Alumina (Basic) | Ethyl Acetate/Hexane (1:1) | - | >96 |
| C18 Reversed-Phase | Acetonitrile/Water (gradient) | 0.1% Triethylamine | >98 |
| C18 Reversed-Phase | Acetonitrile/Water (gradient) | 0.1% Formic Acid | >98 |
This data is illustrative and based on general principles of amine purification.
Crystallization and Recrystallization Protocols
Crystallization is a highly effective method for the final purification of this compound, particularly in its salt form. The free amine is often an oil at room temperature, but it can be converted to a stable, crystalline salt, most commonly the hydrochloride salt.
The formation of the hydrochloride salt is typically achieved by treating a solution of the free amine in a suitable organic solvent, such as diethyl ether or ethyl acetate, with a solution of hydrochloric acid in an anhydrous solvent (e.g., HCl in diethyl ether or dioxane). The resulting salt often precipitates out of the solution and can be collected by filtration. For a closely related compound, 2-(phenylthio)ethanamine, treatment with hydrochloric acid in diethyl ether at low temperatures (0-5°C) has been reported to yield the hydrochloride salt with a melting point of 185-188°C and in high yields (85-95%). smolecule.com
Recrystallization of the crude salt can further enhance its purity. The choice of solvent system for recrystallization is critical. A good solvent system will dissolve the salt at an elevated temperature but allow it to crystallize out upon cooling, leaving impurities behind in the solution. Common solvent systems for the recrystallization of amine hydrochlorides include alcohol/ether mixtures (e.g., ethanol/diethyl ether) or alcohol/ester mixtures (e.g., isopropanol/ethyl acetate).
Table 3: Recrystallization Solvents for this compound Hydrochloride
| Solvent System | Temperature Profile | Crystal Morphology | Purity Achieved (%) |
| Ethanol/Diethyl Ether | Dissolve in hot ethanol, add ether until cloudy, cool slowly | Fine needles | >99.0 |
| Isopropanol/Ethyl Acetate | Dissolve in hot isopropanol, add ethyl acetate, cool | Prisms | >99.5 |
| Methanol/Toluene | Dissolve in hot methanol, add toluene, cool | Plates | >99.2 |
This data is illustrative and based on common practices for the crystallization of amine hydrochlorides.
By carefully selecting and optimizing these synthetic and purification methodologies, this compound can be obtained in high purity, suitable for its use in further chemical research and development.
Theoretical and Computational Investigations of 2 2 Phenylsulfanyl Ethoxy Ethan 1 Amine
Quantum Chemical Characterization of Electronic and Molecular Structure
Quantum chemical calculations offer a powerful framework for understanding the fundamental electronic and geometric features of a molecule.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity and electronic properties. In analogous aromatic thioethers like 4-methoxythioanisole, the HOMO is typically localized on the sulfur atom and the phenyl ring, reflecting the electron-donating nature of the sulfur. ijert.orgijert.org The LUMO is generally distributed over the aromatic ring's anti-bonding π* orbitals. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For molecules containing an aminoethoxy group, DFT calculations have been employed to determine these electronic properties and predict reactivity. science.gov Based on these related systems, the HOMO-LUMO gap for 2-[2-(Phenylsulfanyl)ethoxy]ethan-1-amine would provide insight into its charge transfer characteristics.
Table 1: Representative Frontier Molecular Orbital Energies from Analogous Compounds
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| Thioanisole (B89551) Derivative | DFT/B3LYP | -6.2 | -1.5 | 4.7 |
Note: The values presented are illustrative and derived from computational studies on structurally similar molecules. Actual values for this compound would require specific calculations.
Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution and stabilizing intramolecular interactions. For the phenylsulfanyl moiety, NBO analysis of thioanisole reveals significant hyperconjugative interactions, indicating charge delocalization from the sulfur lone pairs into the antibonding orbitals of the phenyl ring. ijert.orgresearchgate.netresearchgate.net This electron delocalization contributes to the stability of the planar conformation. In the amino-ethoxy fragment, NBO analysis would quantify the strength of the intramolecular hydrogen bond (e.g., O-H···N or N-H···O), a dominant stabilizing factor. frontiersin.org The analysis would reveal charge transfer from the lone pair of the hydrogen bond acceptor (N or O) to the antibonding orbital of the donor's X-H bond (O-H or N-H).
Molecular Electrostatic Potential (MEP) mapping illustrates the charge distribution on the molecule's surface, identifying sites susceptible to electrophilic and nucleophilic attack. For molecules with aminoethoxy groups, MEP analysis reveals negative potential regions (electron-rich, nucleophilic) around the nitrogen and oxygen atoms due to their lone pairs. csic.esresearchgate.net Conversely, positive potential regions (electron-poor, electrophilic) are located around the amine and any hydroxyl protons, making them potential hydrogen bond donors. csic.es For this compound, the MEP map would show a high electron density around the sulfur, oxygen, and nitrogen atoms, marking them as centers for electrophilic attack. The protons of the amine group would be the most positive sites, indicating their susceptibility to nucleophilic attack.
Conformational Analysis and Potential Energy Surfaces
The flexibility of this compound arises from the rotation around its single bonds, leading to various conformers with different energies.
C-S Bond: Studies on thioanisole and its derivatives using both experimental methods and DFT calculations have determined the rotational barrier about the C(aryl)-S bond. This barrier is predominantly twofold and relatively low, with values reported in the range of 3.2 to 6.2 kJ/mol. cdnsciencepub.comijert.orgijert.org This low barrier suggests considerable conformational flexibility, although the planar form is the most stable. researchgate.net
C-O Bonds: The rotation around the C-O bonds in the ethoxy chain can be understood by examining analogous molecules like diethyl ether. Potential energy surface scans for diethyl ether show multiple minima corresponding to different gauche and anti conformations. researchgate.netresearchgate.net The barriers between these conformers are typically low, allowing for rapid interconversion at room temperature. For the C-O bond in methanol, multi-structural torsional anharmonicity is a key factor in computational studies of its dynamics. nih.gov
C-N Bond: The conformational landscape of the C-N bond is heavily influenced by the potential for intramolecular hydrogen bonding, as seen in 2-aminoethanol. ustc.edu.cnnih.gov The molecule can adopt various conformations described by the N-C-C-O dihedral angle, with the gauche conformer often being the most stable due to stabilizing intramolecular interactions. acs.orgustc.edu.cn The relative energies of different conformers (e.g., g'Gg', gGt, tGt) are typically within a few kJ/mol, indicating a complex and dynamic equilibrium. ustc.edu.cnnih.gov
Table 2: Estimated Rotational Energy Barriers from Analogous Compounds
| Bond | Analogous Compound | Method | Rotational Barrier (kJ/mol) | Citation |
|---|---|---|---|---|
| C(aryl)-S | Thioanisole | STO-3G MO | 6.2 | cdnsciencepub.com |
| C(aryl)-S | 4-Methoxythioanisole | B3LYP/6-31G(d) | ~3.2 | ijert.orgijert.org |
| C-O | N-methyl-2-aminoethanol | DFT | 1-7 (relative conformer energies) | frontiersin.org |
Note: These values represent either direct rotational barriers or the energy differences between stable conformers, which govern the torsional dynamics of the respective bonds in the model compounds.
Intramolecular Hydrogen Bonding and Non-Covalent Interactions
The structure of this compound features several key functional groups that can participate in intramolecular interactions: a primary amine group (-NH2) which can act as a hydrogen bond donor, and two ether oxygen atoms which can act as hydrogen bond acceptors. The flexible aliphatic chain connecting these groups allows the molecule to adopt various conformations, some of which may be stabilized by intramolecular hydrogen bonds.
Theoretical studies on similar molecules, such as 2-phenoxyethanol (B1175444) and amino alcohols, provide strong evidence for the potential of such interactions. In these systems, an intramolecular hydrogen bond can form between a donor group (like -OH or -NH2) and a nearby acceptor atom (like an ether oxygen). For this compound, a likely intramolecular hydrogen bond would involve one of the amine hydrogens and one of the ether oxygens, forming a stable five- or eight-membered ring structure. Computational models of 2-(dimethylamino)ethanol, for example, show a strong preference for intramolecular hydrogen bonds between the alcohol's hydrogen and the nitrogen atom researchgate.net. Studies on various ether alcohols also confirm that the stability of such intramolecular bonds is highly dependent on the length and flexibility of the chain connecting the functional groups mdpi.com.
Beyond hydrogen bonding, other non-covalent interactions contribute to the conformational stability of the molecule. These include van der Waals forces and dipole-dipole interactions. The phenylsulfanyl group, with its sulfur atom and phenyl ring, introduces further possibilities for non-covalent interactions, such as π-stacking or interactions involving the sulfur atom's lone pairs. Computational analyses of related sulfur-containing compounds, like 3-(4′-substituted phenylsulfanyl)-1-methyl-2-piperidones, have highlighted the importance of orbital and electrostatic interactions in determining the most stable molecular conformations nih.gov.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic behavior of molecules and the influence of their environment. For this compound, MD simulations could provide detailed insights into its conformational landscape, flexibility, and interactions with solvent molecules.
In a simulated environment, the molecule would not exist in a single static conformation but would dynamically transition between various shapes. MD simulations can map these transitions and identify the most populated and energetically favorable conformations. This dynamic behavior is crucial for understanding how the molecule might interact with other molecules or biological targets.
The effect of the solvent is particularly significant. In polar solvents like water, the terminal amine group would likely engage in strong intermolecular hydrogen bonding with solvent molecules. These interactions could compete with and potentially disrupt the weaker intramolecular hydrogen bonds. Molecular dynamics simulations on crown ether/amino rotaxanes have demonstrated that polar, hydrogen-bond-forming solvents can significantly alter the molecule's dynamics by interacting strongly with amino groups nih.gov. Conversely, in a nonpolar solvent, intramolecular hydrogen bonding might be more favored as a means of satisfying the hydrogen bonding potential of the amine group internally. MD simulations can quantify the balance between these competing interactions and predict how the molecule's average structure and dynamics change in different solvent environments osti.govresearchgate.net.
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry allows for the prediction of various spectroscopic properties, which can aid in the identification and characterization of molecules.
Simulated Vibrational (FT-IR, FT-Raman) Spectra
For this compound, the simulated FT-IR spectrum would be expected to show characteristic peaks corresponding to its functional groups. The presence of an intramolecular hydrogen bond would be observable as a broadening and shifting of the N-H stretching frequency to a lower wavenumber compared to a "free" amine.
Table 1: Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |
|---|---|---|
| N-H (Amine) | Stretching | 3300-3500 (broadened by H-bonding) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-2960 |
| C-O (Ether) | Stretching | 1050-1150 |
| C-S (Thioether) | Stretching | 600-800 |
Note: These are general ranges based on analogous compounds. DFT calculations would provide more precise predictions.
Calculated NMR Chemical Shifts (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can accurately predict ¹H and ¹³C NMR chemical shifts.
The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons of the phenyl group, the methylene (B1212753) protons of the ethoxy-ethan-amine chain, and the amine protons. The protons on the carbons adjacent to the sulfur, oxygen, and nitrogen atoms would be expected to have characteristic downfield shifts due to the electronegativity of these heteroatoms. Similarly, the ¹³C NMR spectrum would show distinct signals for each chemically unique carbon atom. Quantitative structure-spectrum relationship (QSSR) models for thioethers and ethers can also be used to estimate these chemical shifts researchgate.net.
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Phenyl (Ar-H) | 7.0 - 7.5 |
| Methylene (-O-CH₂-CH₂-O-) | 3.5 - 4.0 |
| Methylene (-S-CH₂-) | 2.9 - 3.3 |
| Methylene (-CH₂-NH₂) | 2.7 - 3.1 |
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Phenyl (Ar-C) | 125 - 140 |
| Methylene (-O-CH₂-) | 65 - 75 |
| Methylene (-S-CH₂-) | 30 - 40 |
Note: These are estimated ranges. Actual values depend on the specific conformation and solvent.
UV-Vis Electronic Transition Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for simulating UV-Vis spectra by calculating the energies and oscillator strengths of electronic excitations researchgate.netmdpi.com.
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions involving the phenyl ring of the phenylsulfanyl group. The sulfur atom, acting as a chromophore, can also influence the electronic transitions. The primary absorption bands would likely correspond to π → π* transitions within the aromatic system. TD-DFT calculations would reveal the specific molecular orbitals involved in these transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other low-lying unoccupied orbitals nih.gov. The predicted maximum absorption wavelength (λmax) would likely fall in the ultraviolet region of the spectrum.
Mechanistic Studies of Chemical Transformations Involving 2 2 Phenylsulfanyl Ethoxy Ethan 1 Amine
Role as a Nucleophile in Organic Reactions
The primary amine group is the most significant contributor to the nucleophilic character of 2-[2-(Phenylsulfanyl)ethoxy]ethan-1-amine. The nitrogen atom possesses a lone pair of electrons, making it a good nucleophile capable of attacking electron-deficient centers. libretexts.orgchemguide.co.uk
Reactions with Carbonyl Compounds: Primary amines readily react with carbonyl compounds like aldehydes and ketones. The initial nucleophilic addition to the carbonyl carbon forms a carbinolamine intermediate. This intermediate then typically dehydrates to form an imine (Schiff base). libretexts.org With more reactive carbonyl derivatives, such as acyl chlorides or acid anhydrides, the primary amine would be expected to undergo nucleophilic acyl substitution to form a stable amide. chemguide.co.uk This reaction is generally vigorous and results in the formation of an N-substituted amide. libretexts.org
Reactions with Alkyl Halides: As a primary amine, this compound would react with alkyl halides via nucleophilic substitution (SN2 reaction). savemyexams.com The nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. libretexts.org A significant challenge in this reaction is the potential for over-alkylation. The initial product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to further reaction to form a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. chemguide.co.uk To favor the formation of the secondary amine, a large excess of the primary amine is typically used. lumenlearning.com
Reactions with Michael Acceptors: The amine group can act as a nucleophile in Michael (conjugate) additions. In this reaction, the amine would add to the β-carbon of an α,β-unsaturated carbonyl compound. This 1,4-addition is a common and powerful method for forming carbon-nitrogen bonds.
No experimental pKa or basicity data has been published for this compound. However, its basicity can be estimated based on its structure.
The primary amine group is a Brønsted-Lowry base, capable of accepting a proton to form an ammonium ion. Simple primary alkyl amines typically have pKa values for their conjugate acids in the range of 9.5 to 11.0 in aqueous solution. libretexts.orglibretexts.org The presence of alkyl groups, which are electron-donating, increases the electron density on the nitrogen atom, making the amine more basic than ammonia (B1221849). libretexts.orgquora.com
The ether and thioether groups in the molecule are not expected to dramatically alter the basicity of the amine. The ether oxygen is very weakly basic, and the thioether sulfur is even less so. Their inductive effects are minimal at the remove from the nitrogen atom. Therefore, it is reasonable to predict that the pKa of the conjugate acid of this compound would fall within the typical range for a primary alkylamine.
| Functional Group | Predicted Property | Typical Range/Value |
| Primary Amine | Basicity (pKa of conjugate acid) | ~9.5 - 11.0 |
Participation in Cycloaddition and Condensation Reactions
There is no specific information in the scientific literature regarding the participation of this compound in cycloaddition or condensation reactions. Generally, primary amines can participate in condensation reactions, most notably in the formation of imines from carbonyl compounds, which is a foundational step in processes like reductive amination. wikipedia.org
Investigation of Oxidation and Reduction Pathways of the Thioether and Amine Functionalities
Oxidation: The thioether (sulfide) linkage is susceptible to oxidation. masterorganicchemistry.com Common oxidizing agents like hydrogen peroxide (H2O2) or peroxy acids (e.g., m-CPBA) can oxidize the sulfur atom. masterorganicchemistry.com The reaction typically proceeds in two stages: the thioether is first oxidized to a sulfoxide (B87167), and with a stronger or excess oxidant, the sulfoxide can be further oxidized to a sulfone. rsc.org The selectivity of the oxidation to either the sulfoxide or sulfone can often be controlled by the choice of reagent and reaction conditions. rsc.org Hypochlorite is also a potent oxidant for thioethers. nih.govacs.org The primary amine group itself can be oxidized, but this often leads to a complex mixture of products unless specific reagents are used.
Reduction: The functional groups within this compound (amine, ether, thioether) are generally stable to common reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. masterorganicchemistry.com These reagents are typically used to reduce more oxidized functional groups like amides, nitriles, or nitro groups to form amines. pearson.comlibretexts.org Therefore, the molecule is expected to be stable under many reductive conditions.
Ligand Behavior and Metal Complexation Studies
While no specific metal complexes of this compound have been reported, its structure suggests it could act as a chelating ligand for transition metals.
The molecule contains three potential donor atoms for metal coordination: the nitrogen of the amine group, the oxygen of the ether linkage, and the sulfur of the thioether group. These donor sites could allow the molecule to act as a polydentate ligand, binding to a metal center through multiple atoms simultaneously. libretexts.orglibretexts.org This process, known as chelation, typically forms a more stable metal complex compared to coordination with several individual (monodentate) ligands. stackexchange.com
Potential Coordination Modes: The amine nitrogen is a strong donor, and the thioether sulfur is also a well-known soft ligand for transition metals. docbrown.infowikipedia.org The ether oxygen is a weaker, harder donor but could still participate in chelation. The flexible ethoxy-ethane chain would likely allow the formation of stable five- or six-membered chelate rings with a metal ion. rsc.org The combination of a soft thioether, a borderline amine, and a hard ether donor suggests that this ligand could show interesting coordination behavior and potentially stabilize various oxidation states of different transition metals. acs.orgnih.gov
| Donor Atom | Classification | Coordination Potential |
| Amine (N) | Borderline (Lewis Base) | Strong |
| Thioether (S) | Soft (Lewis Base) | Strong |
| Ether (O) | Hard (Lewis Base) | Weak/Possible |
Stereochemical Influence in Asymmetric Catalysis
The field of asymmetric catalysis heavily relies on the design and synthesis of ligands with well-defined stereochemical properties to induce chirality in the products of a chemical reaction. While the structure of this compound contains heteroatoms (nitrogen, oxygen, and sulfur) that can coordinate with metal centers, and a flexible backbone, its lack of inherent chirality in its unmodified state means it would not, on its own, be an effective ligand for enantioselective transformations.
For a molecule to be an effective chiral ligand in asymmetric catalysis, it typically possesses one or more of the following features:
Chiral Centers: Stereogenic atoms (usually carbon) that lead to non-superimposable mirror images (enantiomers).
Axial, Planar, or Helical Chirality: Elements of chirality arising from restricted rotation or the specific arrangement of groups in space.
C₂ Symmetry or Other Symmetry Elements: Specific molecular symmetries that can reduce the number of possible transition states and improve enantioselectivity.
The compound this compound does not possess any of these features in its native form. However, it could potentially serve as a precursor or a scaffold for the synthesis of chiral ligands. For instance, the primary amine group could be a starting point for derivatization with chiral auxiliaries or for the construction of more complex chiral structures.
Given the absence of direct research on the stereochemical influence of this compound in asymmetric catalysis, no data tables on its performance in such reactions can be provided. The scientific community has focused on a wide array of other chiral ligands that have demonstrated high efficacy in inducing enantioselectivity across various chemical transformations.
Further research would be required to explore the potential of chiral derivatives of this compound in asymmetric catalysis and to elucidate their mechanistic pathways and stereochemical influence.
Synthesis and Characterization of Derivatives and Analogues of 2 2 Phenylsulfanyl Ethoxy Ethan 1 Amine
Design Principles for Structural Modification
The design of derivatives of 2-[2-(phenylsulfanyl)ethoxy]ethan-1-amine is guided by the goal of establishing clear structure-property and structure-reactivity relationships. Modifications are strategically planned at four primary sites: the nitrogen atom, the ether oxygen, the sulfur atom, and the phenyl ring.
N-substitution: The primary amine is a key site for modification, readily undergoing reactions such as alkylation and acylation. N-alkylation with various alkyl groups (e.g., methyl, ethyl, benzyl) can be used to probe the effects of steric hindrance and basicity on the compound's reactivity. N-acylation with acyl chlorides or anhydrides introduces amide functionalities, which can alter hydrogen bonding capabilities and electronic properties.
O-substitution: While less straightforward than N-substitution, modification of the ethoxy linker can be envisioned. This could involve replacing the ethyl groups with longer or branched alkyl chains to modulate lipophilicity. Such modifications would likely require a multi-step synthesis starting from different ether-alcohols.
S-oxidation: The sulfur atom in the phenylsulfanyl group is susceptible to oxidation. Stepwise oxidation can yield the corresponding sulfoxide (B87167) and sulfone. nih.govnih.govwikipedia.org These transformations significantly alter the polarity and electron-withdrawing nature of the sulfur-containing moiety, providing a clear progression of electronic effects to study. nih.govdifference.wiki
Phenyl ring substitution: The phenyl group can be functionalized through electrophilic aromatic substitution reactions. Introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂) at various positions (ortho, meta, para) allows for a systematic investigation of how electronic effects transmitted through the aromatic ring influence the properties of the molecule.
Synthesis of Chiral Analogues and Stereoselective Synthetic Approaches
The parent compound, this compound, is achiral. However, chirality can be introduced by modifying the ethoxy backbone. Stereoselective synthesis is crucial for obtaining enantiomerically pure compounds, which is often essential for specific applications.
One common approach to introduce chirality is through the use of a chiral pool of starting materials. For instance, a synthesis could commence with a commercially available chiral amino alcohol. Asymmetric synthesis methodologies, such as catalytic asymmetric hydrogenation or transfer hydrogenation, can also be employed to create stereocenters with high enantiomeric excess. acs.orgacs.orgnih.gov
A plausible stereoselective synthetic route could involve the asymmetric opening of a prochiral epoxide with a suitable nucleophile, catalyzed by a chiral Lewis acid. Alternatively, the asymmetric reduction of a ketone precursor to the corresponding chiral alcohol, followed by conversion to the amine, would also yield chiral analogues. These methods allow for the controlled synthesis of specific stereoisomers for further study. ethz.ch
Comparative Studies of Reactivity and Stability among Derivatives
The systematic derivatization of this compound allows for a comparative analysis of the reactivity and stability of the resulting analogues.
N-Substituted Derivatives: The reactivity of the nitrogen atom is significantly influenced by its substitution pattern. N-alkylation increases steric hindrance around the nitrogen, which may decrease its nucleophilicity. N-acylation, by forming an amide, delocalizes the nitrogen lone pair, rendering it significantly less nucleophilic and basic. The stability of these derivatives under various pH conditions would also be expected to differ, with the parent amine and its N-alkylated derivatives forming ammonium (B1175870) salts in acidic media, while the N-acyl derivatives would be more resistant to protonation.
S-Oxidized Derivatives: The oxidation state of the sulfur atom has a profound impact on the stability and electronic properties of the molecule. Phenyl sulfides are generally stable but can be oxidized under specific conditions. nih.govrsc.orgfrontiersin.org The resulting sulfoxides are more polar and can be thermally unstable, sometimes undergoing elimination reactions. britannica.com Further oxidation to the sulfone yields a highly stable and polar compound with strong electron-withdrawing characteristics. wikipedia.orgdifference.wiki The chemical stability of sulfones is generally higher than that of sulfoxides. difference.wiki
A comparative study of the oxidation of the parent sulfide (B99878) to the sulfoxide and sulfone using an oxidizing agent like hydrogen peroxide in acetic acid could be performed. nih.gov The reaction progress and product distribution could be monitored over time to assess the relative rates of oxidation and the stability of the intermediate sulfoxide.
| Derivative | Oxidation State | Oxidizing Agent | Relative Rate of Formation | General Stability |
|---|---|---|---|---|
| This compound | Sulfide | - | - | High |
| 2-[2-(Phenylsulfinyl)ethoxy]ethan-1-amine | Sulfoxide | H₂O₂/AcOH | Moderate | Moderate |
| 2-[2-(Phenylsulfonyl)ethoxy]ethan-1-amine | Sulfone | H₂O₂/AcOH (excess) | Slow | Very High |
Phenyl Ring Substituted Derivatives: The nature of the substituent on the phenyl ring can influence the reactivity of the entire molecule. Electron-donating groups can increase the electron density on the sulfur atom, potentially making it more susceptible to oxidation. Conversely, electron-withdrawing groups would decrease the electron density, potentially slowing down oxidation. These electronic effects can also be transmitted to the amine group, albeit to a lesser extent, influencing its basicity.
Structure-Reactivity and Structure-Property Relationship Analysis within the Compound Series
By synthesizing and characterizing a library of derivatives, it becomes possible to establish clear structure-reactivity and structure-property relationships.
Structure-Reactivity Relationships: A key relationship to investigate is the influence of electronic effects on the nucleophilicity of the amine and the oxidizability of the sulfide. By comparing the reaction rates of N-alkylation for a series of phenyl-substituted analogues, a Hammett plot could be constructed to quantify the electronic influence of the phenyl substituents on the amine's reactivity. Similarly, the rate of sulfide oxidation could be correlated with the electronic parameters of the phenyl substituents.
| Modification | Substituent Example | Expected Effect on Amine Basicity | Expected Effect on Sulfide Oxidation Rate |
|---|---|---|---|
| N-Alkylation | -CH₃ | Slight Increase | No significant change |
| N-Acylation | -COCH₃ | Significant Decrease | No significant change |
| S-Oxidation | -SO- | Decrease | N/A |
| S-Oxidation | -SO₂- | Significant Decrease | N/A |
| Phenyl Ring Substitution | p-OCH₃ (EDG) | Slight Increase | Increase |
| Phenyl Ring Substitution | p-NO₂ (EWG) | Slight Decrease | Decrease |
Structure-Property Relationships: The physicochemical properties of the derivatives, such as their octanol-water partition coefficient (logP), pKa, and melting point, can be systematically measured. These properties can then be correlated with the structural modifications. For instance, N-acylation and S-oxidation would be expected to decrease the pKa of the amine and increase the polarity (decrease logP) of the molecule. Phenyl ring substitution will also modulate these properties based on the hydrophobicity and electronic nature of the substituent. Understanding these relationships is fundamental for tailoring the properties of the molecule for specific applications. For example, in the context of phenethylamine (B48288) and tryptamine (B22526) derivatives, substitutions on the aromatic ring have been shown to significantly affect their biological receptor affinity. biomolther.orgnih.govresearchgate.net
Advanced Analytical Characterization Methodologies for 2 2 Phenylsulfanyl Ethoxy Ethan 1 Amine Beyond Basic Identification
High-Resolution Mass Spectrometry for Isotopic Pattern and Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of 2-[2-(Phenylsulfanyl)ethoxy]ethan-1-amine. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) with high precision, typically to four or five decimal places. This accuracy allows for the determination of the exact mass of the molecule and its fragments, enabling the calculation of its elemental formula.
For this compound, with the chemical formula C₁₀H₁₅NOS, the theoretical monoisotopic mass can be calculated with high precision. This calculated exact mass serves as a reference against which the experimentally measured mass is compared. A close match, usually within a few parts per million (ppm), confirms the elemental composition and rules out other potential formulas that might have the same nominal mass.
Furthermore, HRMS provides a detailed analysis of the compound's isotopic pattern. The presence of naturally occurring heavier isotopes of carbon (¹³C) and sulfur (³³S, ³⁴S) results in a characteristic distribution of isotopic peaks in the mass spectrum. The relative abundances of these peaks for the molecular ion [M]+ or the protonated molecule [M+H]+ can be predicted theoretically. By comparing the experimental isotopic pattern with the theoretical one, further confidence in the compound's identity is achieved. This technique is particularly sensitive to the presence of sulfur, as the A+2 peak (due to ³⁴S) is significantly more intense than that produced by two ¹³C atoms alone.
| Ion Species | Theoretical Monoisotopic Mass (Da) | Isotope | Relative Abundance (%) |
|---|---|---|---|
| [M+H]⁺ | 198.09471 | A (Main Peak) | 100.00 |
| A+1 | 11.48 | ||
| A+2 | 5.09 | ||
| A+3 | 0.56 |
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy for Complex Structural Elucidation
While one-dimensional (1D) NMR provides essential information about the chemical environment of protons (¹H) and carbons (¹³C), 2D NMR spectroscopy is employed for the definitive structural elucidation of complex molecules like this compound. These techniques reveal through-bond and through-space correlations between nuclei, allowing for the unambiguous assignment of all signals and confirmation of the molecular connectivity.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). For this compound, COSY spectra would show cross-peaks between adjacent protons in the ethoxy and ethanamine chains, confirming the -CH₂-CH₂- connectivity. It would also reveal couplings between protons on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J coupling). An HSQC spectrum would definitively link each proton signal in the aliphatic chains and the phenyl ring to its corresponding carbon atom, simplifying the assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J or ³J coupling). This is crucial for connecting different fragments of the molecule. For instance, HMBC would show correlations from the protons of the ethoxy -CH₂- group to the sulfur-bearing carbon of the phenyl ring, and from the ethanamine -CH₂- protons to the oxygen-bearing carbon of the ethoxy group, thus confirming the entire molecular skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining the molecule's preferred conformation in solution. For example, it could reveal spatial proximity between protons of the phenyl ring and protons of the adjacent ethoxy chain.
| Technique | Correlation Type | Expected Key Correlations in this compound |
|---|---|---|
| COSY | ¹H-¹H (through 2-3 bonds) | Correlations between adjacent -CH₂- groups in the aliphatic chains. |
| HSQC | ¹H-¹³C (through 1 bond) | Links each proton to its directly attached carbon. |
| HMBC | ¹H-¹³C (through 2-3 bonds) | Connects the phenyl group to the thioether sulfur, the ether oxygen to both aliphatic chains, and the amine group to the terminal ethyl chain. |
| NOESY | ¹H-¹H (through space) | Provides information on the 3D conformation of the molecule in solution. |
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of this compound, it is possible to determine precise bond lengths, bond angles, and torsion angles. This technique would reveal the exact conformation of the flexible ethoxy and ethanamine side chains and the planarity of the phenyl ring. The resulting atomic coordinates provide an unambiguous depiction of the molecular geometry.
Hydrogen Bonding Networks and Intermolecular Interactions in Crystalline State
In the crystalline state, molecules of this compound would arrange themselves in a highly ordered lattice, stabilized by various intermolecular forces. The primary amine (-NH₂) group is a key player in forming hydrogen bonds, acting as a hydrogen bond donor. Potential hydrogen bond acceptors within the molecule include the ether oxygen atom, the sulfur atom, and the nitrogen atom of a neighboring molecule. X-ray crystallography would precisely map this hydrogen bonding network, detailing the specific donor-acceptor distances and angles that define the supramolecular architecture of the crystal. Other interactions, such as van der Waals forces and potential π-π stacking between phenyl rings, would also be elucidated. researchgate.net
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from X-ray crystallography. nih.govmdpi.com The Hirshfeld surface is a unique three-dimensional surface for a molecule within a crystal, which delineates the space it occupies. The surface is colored according to the nature and proximity of intermolecular contacts.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Detailed Functional Group Analysis and Conformational Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups present in a molecule. nih.gov These techniques are complementary and probe the vibrational modes of the molecule. Specific bonds and functional groups absorb infrared light or scatter Raman light at characteristic frequencies, providing a unique "fingerprint" for the compound.
For this compound, FT-IR and FT-Raman spectra would confirm the presence of key functional groups:
Amine (-NH₂) group: Shows characteristic N-H stretching vibrations, typically in the 3300-3500 cm⁻¹ region in IR spectra. N-H bending (scissoring) vibrations appear around 1600 cm⁻¹.
Ether (C-O-C) group: Exhibits strong C-O stretching bands, usually in the 1050-1250 cm⁻¹ range.
Thioether (C-S-C) group: C-S stretching vibrations are typically weak and appear in the 600-800 cm⁻¹ region.
Phenyl group: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. C=C stretching vibrations within the ring appear in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending bands provide information about the substitution pattern on the ring.
Beyond identifying functional groups, these techniques can act as a conformational fingerprint. The exact positions and shapes of the peaks, particularly in the lower frequency "fingerprint region" (<1500 cm⁻¹), are highly sensitive to the molecule's specific three-dimensional conformation. Therefore, vibrational spectroscopy can be used to study conformational changes in the molecule under different conditions.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium (IR), Weak (Raman) |
| N-H Bend | 1580 - 1650 | Medium-Strong (IR) | |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Strong (IR & Raman) |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak (IR & Raman) |
| C=C Stretch | 1450 - 1600 | Medium-Strong (IR & Raman) | |
| Ether (-C-O-C-) | C-O Stretch | 1050 - 1250 | Strong (IR), Weak (Raman) |
| Thioether (-C-S-C-) | C-S Stretch | 600 - 800 | Weak (IR), Medium (Raman) |
Applications of 2 2 Phenylsulfanyl Ethoxy Ethan 1 Amine in Chemical Synthesis and Materials Science
Utilization as a Versatile Building Block in Organic Synthesis
The presence of a reactive primary amine group, along with ether and thioether functionalities, makes 2-[2-(Phenylsulfanyl)ethoxy]ethan-1-amine a promising candidate for the synthesis of complex organic molecules.
Primary amines are fundamental building blocks in the synthesis of a vast array of nitrogen-containing heterocycles. mdpi.comorganic-chemistry.orgamazonaws.com The amine group of this compound can act as a nucleophile in cyclization reactions to form various heterocyclic rings. For instance, it could react with dicarbonyl compounds to form pyrroles, with diketones to yield pyridines, or with appropriate precursors to generate imidazoles, pyrazines, and other important heterocyclic systems. mdpi.com
The flexible ethoxy chain and the phenylsulfanyl group can influence the stereochemical outcome of these reactions and can be further functionalized in the resulting heterocyclic products. The sulfur atom, in particular, could be oxidized to a sulfoxide (B87167) or sulfone, providing another handle for modifying the electronic properties and reactivity of the synthesized heterocycles. A hypothetical application could be in the synthesis of thia-crown ethers, where the amine provides a reactive site for cyclization with appropriate dihalides or ditosylates. researchgate.netscispace.comresearchgate.netrsc.orgwikipedia.org
Table 1: Potential Heterocyclic Systems Derived from this compound
| Heterocyclic System | Potential Reaction Type | Co-reactant |
|---|---|---|
| Pyrrole | Paal-Knorr synthesis | 1,4-Dicarbonyl compound |
| Pyridine (B92270) | Hantzsch pyridine synthesis | β-Ketoester and aldehyde |
| Imidazole | Debus synthesis | Dicarbonyl, aldehyde, and ammonia (B1221849) |
Tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient for building molecular complexity. The multifunctional nature of this compound makes it an attractive substrate for such processes. For example, the amine could participate in an initial Michael addition to an α,β-unsaturated system, with the resulting intermediate undergoing an intramolecular cyclization facilitated by the ether or thioether linkage.
The phenylsulfanyl group can also play a role in directing C-H activation reactions, a powerful tool in modern organic synthesis. nih.gov This could enable the selective functionalization of the aromatic ring or other parts of the molecule in a controlled manner.
Potential in Polymer and Materials Chemistry
The reactivity of the primary amine group also opens up possibilities for the use of this compound in the development of novel polymers and functional materials.
Primary amines are widely used as cross-linking agents to improve the mechanical and thermal properties of polymers. acs.orgresearchgate.netgoogle.comcreative-proteomics.comresearchgate.net The diamine nature of this compound (if both protons on the primary amine react) allows it to connect two polymer chains. For example, it could be used to cross-link epoxy resins, polyurethanes, or other polymers containing amine-reactive functional groups. google.com The flexible ether linkage could impart a degree of elasticity to the resulting cross-linked material, while the phenylsulfanyl group could enhance its refractive index or thermal stability.
Furthermore, this compound could serve as a monomer in polymerization reactions. For example, it could be used in polycondensation reactions with dicarboxylic acids to form polyamides, or with diisocyanates to form polyureas. The resulting polymers would have the phenylsulfanyl and ether groups as pendant functionalities, which could be used for further post-polymerization modification.
Table 2: Potential Polymer Applications of this compound
| Polymer Type | Role of the Amine | Potential Co-monomer/Polymer |
|---|---|---|
| Epoxy Resin | Cross-linking agent | Diglycidyl ether of bisphenol A (DGEBA) |
| Polyamide | Monomer | Adipoyl chloride |
The modification of surfaces and nanomaterials is crucial for a wide range of applications, from biomedical devices to electronics. nih.govresearchgate.netrsc.orgrsc.orgacs.orgnih.govresearchgate.netnih.gov The primary amine group of this compound provides a convenient handle for covalently attaching this molecule to surfaces. For instance, it can be grafted onto surfaces rich in carboxylic acid, aldehyde, or epoxy groups.
This surface functionalization could be used to alter the surface properties of materials. The phenylsulfanyl group could be used to attach metal nanoparticles or to create self-assembled monolayers with specific electronic properties. The ether chain could improve the biocompatibility of a material or act as a spacer arm in biosensor applications.
Role in Catalyst Design and Development
The combination of nitrogen, oxygen, and sulfur donor atoms in this compound makes it an interesting ligand for the design of new metal-based catalysts. bohrium.comnih.govresearchgate.netrsc.orgresearchgate.net
The amine, ether, and thioether groups can coordinate to a metal center, creating a specific coordination environment that can influence the catalytic activity and selectivity of the metal. The flexibility of the molecule would allow it to act as a bidentate or tridentate ligand. The nature of the phenyl group on the sulfur atom can also be modified to tune the electronic properties of the ligand and, consequently, the reactivity of the metal center. Such catalysts could find applications in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Diglycidyl ether of bisphenol A (DGEBA) |
As a Ligand Component in Organometallic Catalysis
The molecular structure of this compound features nitrogen, sulfur, and oxygen atoms, which are known donor atoms for coordinating with metal centers. This suggests a potential for this compound to act as a tridentate or bidentate ligand in organometallic chemistry. Ligands containing thioether and amine functionalities are utilized in various catalytic processes. However, a detailed search of scholarly articles and chemical databases did not yield any specific examples, studies, or data tables detailing the use of this compound as a ligand in any form of organometallic catalysis. There are no documented instances of its complexes with transition metals or its efficacy in catalytic reactions such as cross-coupling, hydrogenation, or polymerization.
As an Organocatalyst or Precursor for Organocatalysts
Organocatalysts are small organic molecules that can accelerate chemical reactions. The primary amine group in this compound suggests it could potentially be involved in reactions like aldol (B89426) or Michael additions, similar to other primary amine-based catalysts. It could also serve as a precursor for more complex chiral organocatalysts, such as prolinamides or thioureas. Despite this theoretical potential, no published studies were found that describe the use of this compound either directly as an organocatalyst or as a starting material for the synthesis of other organocatalysts. Consequently, there is no research data on its performance, substrate scope, or reaction kinetics in this context.
Environmental Chemical Behavior in Abiotic Systems
There is no available scientific literature detailing the environmental fate and abiotic degradation of this compound. Specific studies on its photodegradation and hydrolysis mechanisms have not been published.
Photodegradation: The potential for photodegradation exists due to the presence of the phenylsulfanyl (thioether) moiety, which can be susceptible to photo-oxidation. However, without experimental data, no definitive pathway or degradation rate can be described.
Hydrolysis: The ether and amine functional groups within the molecule are generally stable to hydrolysis under typical environmental pH conditions. The C-O, C-N, and C-S bonds are not considered readily hydrolyzable. No empirical data is available to confirm this or to provide hydrolysis half-life values under various conditions.
Due to the absence of research, no data tables on degradation rates, quantum yields, or hydrolysis products can be provided.
Future Directions and Emerging Research Avenues for Phenylsulfanyl Ethoxy Amine Compounds
Development of Green Chemistry Approaches for its Synthesis
The synthesis of 2-[2-(Phenylsulfanyl)ethoxy]ethan-1-amine and its analogs traditionally relies on methods that may involve hazardous reagents and generate significant waste. Future research will undoubtedly focus on the development of more environmentally benign synthetic routes, aligning with the principles of green chemistry. uniroma1.it Key areas of exploration will include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing byproduct formation.
Use of Renewable Feedstocks: Investigating the use of bio-based starting materials to replace petroleum-derived precursors.
Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric quantities to reduce waste and improve efficiency. This could involve exploring biocatalytic and electrochemical techniques. researchgate.net
Green Solvents: Replacing traditional volatile organic compounds with greener alternatives such as water, supercritical fluids, or ionic liquids.
Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov
A comparative table of traditional versus potential green synthesis approaches is presented below.
| Feature | Traditional Synthesis | Green Chemistry Approach |
| Solvents | Volatile Organic Compounds (e.g., THF, Dioxane) | Water, Ethanol, Supercritical CO2 |
| Reagents | Stoichiometric strong bases (e.g., NaH) | Catalytic bases, Enzymes |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasound |
| Waste Generation | High | Low |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The unique combination of functional groups in this compound—a primary amine, an ether linkage, and a thioether—offers a rich landscape for exploring novel chemical reactivity. While the individual reactivities of these groups are well-understood, their interplay within a single molecule could lead to unconventional transformations. masterorganicchemistry.com Future research could investigate:
Intramolecular Catalysis: Probing the potential for the amine or sulfur moiety to act as an intramolecular catalyst in reactions involving other parts of the molecule.
Radical-Mediated Reactions: Investigating the behavior of the thioether as a source of carbon-centered radicals under specific conditions, opening avenues for novel C-C and C-heteroatom bond formations. researchgate.net
Metal-Catalyzed Cross-Coupling: Utilizing the amine and thioether groups as directing groups in transition-metal-catalyzed reactions to achieve regioselective functionalization of the phenyl ring.
Oxidative and Reductive Chemistry: Exploring the selective oxidation of the sulfur atom to sulfoxides and sulfones, or the reductive cleavage of the C-S bond, to generate new derivatives with distinct properties.
Computational Design of Functionalized Analogues with Predicted Properties
Computational chemistry and molecular modeling are powerful tools for accelerating the discovery of new molecules with desired properties. nih.gov By applying these methods to the this compound scaffold, researchers can design and screen virtual libraries of functionalized analogues before committing to their synthesis. Key computational approaches would include:
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to predict electronic properties, reactivity, and spectroscopic signatures of designed analogues.
Molecular Docking: If a biological target is identified, docking simulations can predict the binding affinity and mode of interaction of various analogues, guiding the design of more potent compounds. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate structural features with specific properties (e.g., solubility, binding affinity) to predict the characteristics of new designs.
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the molecule and its interactions with its environment (e.g., solvent, a biological receptor) over time to understand conformational preferences and binding stability.
| Computational Method | Predicted Property | Application in Analogue Design |
| Density Functional Theory (DFT) | Electronic structure, reactivity, spectra | Guiding synthetic strategy, identifying reactive sites |
| Molecular Docking | Binding affinity and pose | Designing ligands for specific biological targets |
| QSAR | Structure-activity relationships | Predicting the properties of unsynthesized compounds |
| Molecular Dynamics (MD) | Conformational dynamics, binding stability | Assessing the flexibility and interaction stability of analogues |
Integration into Supramolecular Assemblies and Host-Guest Chemistry
The flexible nature of the ethoxy chain and the presence of hydrogen bond donors (amine) and acceptors (ether oxygen) make this compound an attractive building block for supramolecular chemistry. acs.org Future research in this area could focus on:
Self-Assembly: Investigating the conditions under which the molecule can self-assemble into well-defined nanostructures, such as micelles, vesicles, or gels, driven by non-covalent interactions.
Host-Guest Chemistry: Exploring the use of this molecule as a guest for various macrocyclic hosts like cyclodextrins, cucurbiturils, or calixarenes. The binding events could be studied for applications in sensing or controlled release.
Coordination Polymers and Metal-Organic Frameworks (MOFs): Utilizing the amine and sulfur atoms as ligation sites for metal ions to construct novel coordination polymers or MOFs with interesting structural and functional properties.
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
To gain a deeper understanding of the synthesis and reactivity of this compound, the application of advanced spectroscopic techniques for real-time, in situ monitoring is crucial. researchgate.net These Process Analytical Technology (PAT) tools can provide valuable kinetic and mechanistic information. mdpi.com Promising techniques include:
In Situ Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy methods can monitor the disappearance of reactants and the appearance of products in real-time by tracking changes in characteristic vibrational bands. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Process NMR can provide detailed structural information on intermediates and products directly in the reaction mixture, offering insights into reaction pathways.
Mass Spectrometry: Techniques like ReactIR-MS can provide simultaneous information on both the vibrational signatures and mass of reacting species, aiding in the identification of transient intermediates.
Fluorescence Spectroscopy: For analogues designed to be fluorescent, this technique can be a highly sensitive method for monitoring reaction progress or binding events. mdpi.com
| Spectroscopic Technique | Information Provided | Advantage for Reaction Monitoring |
| In Situ IR/Raman | Functional group changes, concentration profiles | Non-invasive, real-time kinetic data |
| Process NMR | Detailed structural information | Unambiguous identification of intermediates |
| Mass Spectrometry | Molecular weight of species | Detection of transient and low-concentration species |
| Fluorescence Spectroscopy | Changes in electronic environment | High sensitivity for specific applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
